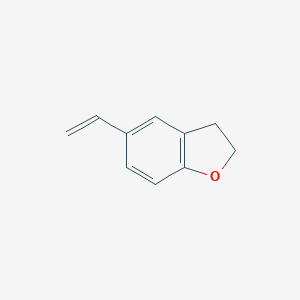

5-Vinyl-2,3-dihydrobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWQHSAUMUIREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303393 | |

| Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633335-97-4 | |

| Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633335-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethenyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Theoretical Investigations

Mechanistic Elucidation of General Synthetic Pathways to 2,3-Dihydrobenzofurans

Metal-Mediated Elementary Steps (e.g., oxidative addition, migratory insertion, reductive elimination)The synthesis of 2,3-dihydrobenzofurans is heavily reliant on transition metal catalysis, with palladium, rhodium, iridium, nickel, and copper being commonly used.nih.govrsc.orgThe catalytic cycles typically involve a sequence of fundamental steps:

Oxidative Addition: The metal center inserts into a carbon-halogen or carbon-triflate bond of an aryl precursor.

Migratory Insertion: A tethered alkene or other unsaturated group inserts into the newly formed metal-carbon bond.

Reductive Elimination: The metal center is expelled, forming the final C-C or C-O bond of the dihydrobenzofuran ring and regenerating the active catalyst. rsc.org Heck reactions, Sonogashira couplings followed by cyclization, and various C-H activation/functionalization pathways all rely on these elementary steps to construct the target heterocyclic system. nih.govrsc.orgresearchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of reaction mechanisms at the molecular level. For a monomer like 5-Vinyl-2,3-dihydrobenzofuran, DFT studies can provide profound insights into the regioselectivity, stereospecificity, and energetics of its polymerization and other chemical transformations. These theoretical investigations complement experimental findings, offering a detailed picture of the underlying factors that govern the reaction outcomes.

Understanding Regioselectivity and Stereospecificity in Polymerization

The polymerization of vinyl monomers can proceed through different pathways, leading to polymers with varying microstructures. DFT calculations are instrumental in predicting and explaining the observed regioselectivity (the orientation of monomer addition) and stereospecificity (the relative stereochemistry of adjacent chiral centers) in the polymerization of this compound.

In the context of cationic polymerization of similar compounds like benzofuran (B130515), two primary modes of propagation are possible: 2,1-addition (vinyl ether-type cation) or 1,2-addition (styryl-type cation) acs.org. DFT can be employed to model the transition states for both addition pathways. By comparing the activation energies of these transition states, researchers can determine the kinetically favored route. For instance, a lower activation energy for the formation of a vinyl ether-type cation would suggest that 2,1-addition is the predominant mechanism.

Furthermore, DFT can elucidate the stereochemical preferences during polymerization. For cyclic monomers like benzofuran derivatives, the enchainment of monomer units can result in different stereoisomers, such as trans-threo and cis-erythro configurations. Theoretical modeling of the growing polymer chain and the approaching monomer can reveal the steric and electronic interactions that favor one stereochemical outcome over another. For example, studies on the cationic polymerization of benzofuran have shown a high trans-threo selectivity, a finding that can be rationalized through computational analysis of the transition state geometries acs.org.

Below is a hypothetical data table illustrating the kind of results a DFT study might generate to predict regioselectivity in the polymerization of this compound.

| Propagation Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 2,1-Addition | Formation of vinyl ether-type cation | 12.5 | Kinetically favored |

| 1,2-Addition | Formation of styryl-type cation | 18.2 | Kinetically disfavored |

Note: The values in this table are illustrative and based on general principles of vinyl polymerization. They are intended to represent the type of data generated from DFT calculations.

Elucidation of Reaction Stereochemical Outcomes

Beyond polymerization, DFT is crucial for understanding the stereochemical outcomes of other reactions involving this compound, such as cycloadditions. For complex reactions like [8+2] cycloadditions observed in related dienylfuran systems, DFT can map out the entire potential energy surface, identifying the intermediates and transition states that dictate the final stereochemistry of the product pku.edu.cn.

The stereochemical outcome is often determined by the subtle interplay of orbital interactions and steric hindrance in the transition state. Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, can provide insights into the preferred mode of cycloaddition by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other pku.edu.cn. The relative energies and symmetries of these orbitals can explain why certain stereoisomers are formed preferentially.

For instance, in a hypothetical Diels-Alder reaction involving the vinyl group of this compound, DFT could be used to calculate the activation energies for the endo and exo approaches of the dienophile. The transition state with the lower activation energy would correspond to the major product, thus explaining the observed stereoselectivity.

Analysis of Reaction Energetics and Transition States

A cornerstone of computational chemistry is the ability to calculate the energetics of a reaction pathway, including the energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

DFT methods, such as ωB97X-D3/def2-TZVP, are used to perform geometry optimizations and frequency calculations for all species involved in a reaction nih.gov. This allows for the precise determination of their energies and the characterization of transition states, which are first-order saddle points on the potential energy surface. The analysis of the vibrational frequencies of a transition state structure confirms that it corresponds to the correct reaction coordinate.

The following table provides a hypothetical energetic profile for a reaction involving this compound, as would be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.7 |

| Second Transition State | +28.9 |

| Products | -15.2 |

Note: This data is illustrative and represents a potential multi-step reaction pathway.

Solvent Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. DFT calculations can incorporate the effect of the solvent using various models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS) researchgate.net.

Solvents can influence reaction rates by stabilizing or destabilizing the reactants, products, and transition states to different extents. For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. In the case of radical polymerization, the solvent can affect the reactivity of the growing polymer chain and the monomer through specific interactions like hydrogen bonding researchgate.net.

DFT studies can quantify these solvent effects by calculating the reaction energetics in different solvent environments. This allows for a rational selection of solvents to optimize reaction conditions and achieve desired outcomes. For example, a computational study might reveal that a non-polar solvent is preferable for a particular polymerization of this compound to minimize side reactions or to control the polymer's molecular weight distribution. The kinetic parameters analysis from such studies can conclude the significant role of the solvent effect in the kinetic factor of the reaction nih.gov.

Derivatization and Functionalization Strategies of 5 Vinyl 2,3 Dihydrobenzofuran

Regioselective Functionalization of the Aromatic Ring

The aromatic ring of 5-Vinyl-2,3-dihydrobenzofuran is amenable to various electrophilic substitution reactions. The directing effects of the ether oxygen and the alkyl portion of the dihydrofuran ring primarily activate the C5 and C7 positions. However, with the C5 position occupied by the vinyl group, functionalization is anticipated to be directed towards other available positions, offering a pathway to di- and tri-substituted derivatives.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of 2,3-dihydrobenzofuran (B1216630) can be achieved with high regioselectivity. The use of solid acid catalysts like Hβ or HY zeolites for acylation with various acid anhydrides leads to the formation of 5-acylated products. psu.edu For this compound, this suggests that acylation would likely occur at the C7 position, the other activated position on the aromatic ring. A metal-free intramolecular Friedel-Crafts reaction catalyzed by phosphoric acid has also been developed for the synthesis of benzofuran (B130515) derivatives, showcasing the versatility of this reaction type. rsc.org

Halogenation and Thiocyanation: Regioselective halogenation of the 2,3-dihydrobenzofuran ring system can be accomplished. For instance, electro-bromination of benzofuran in specific solvent systems can yield 5-bromobenzofuran. researchgate.net A one-pot method involving iron(III)-catalyzed regioselective halogenation followed by copper(I)-catalyzed C-O bond formation has been developed for the synthesis of dihydrobenzofurans. aablocks.com Furthermore, iron(III) chloride can catalyze the regioselective para-thiocyanation of activated arenes, and this has been successfully applied to 2,3-dihydrobenzofuran to produce 2,3-dihydro-5-thiocyanatobenzofuran in high yield. nih.gov This indicates a viable route for introducing a thiocyanate (B1210189) group at the C7 position of this compound.

Nitration: The nitration of the 2,3-dihydrobenzofuran ring is another key functionalization reaction. The synthesis of compounds like 6-nitro-2,3-dihydrobenzofuran-5-amine (B2428623) involves the nitration of the dihydrobenzofuran core. smolecule.com The regioselectivity of nitration can be controlled to synthesize specific isomers, which is a crucial aspect in the synthesis of functionalized derivatives. scispace.com

Table 1: Regioselective Functionalization Reactions of the 2,3-Dihydrobenzofuran Ring

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Product | Reference |

|---|---|---|---|---|

| Acylation | Hβ or HY Zeolites | 5 | 5-Acyl-2,3-dihydrobenzofuran | psu.edu |

| Thiocyanation | Iron(III) chloride / N-thiocyanatosaccharin | 5 | 2,3-Dihydro-5-thiocyanatobenzofuran | nih.gov |

| Bromination | Electrochemical (AcOH/H₂O/NH₄Br) | 5 | 5-Bromobenzofuran | researchgate.net |

| Nitration | Nitric Acid | 6 | 6-Nitro-2,3-dihydrobenzofuran | smolecule.com |

Modifications of the Vinyl Group

The vinyl group at the C5 position is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Oxidation and Reduction: The double bond of the vinyl group can be readily oxidized to form an aldehyde or a carboxylic acid, providing a gateway to a host of other derivatives. Conversely, catalytic hydrogenation can reduce the vinyl group to an ethyl group, yielding 5-Ethyl-2,3-dihydrobenzofuran.

Addition Reactions: The vinyl group can undergo a range of addition reactions. For instance, hydroboration-oxidation would convert the vinyl group into a primary alcohol, 2-(2,3-dihydrobenzofuran-5-yl)ethanol. This transformation is a standard method for the anti-Markovnikov hydration of alkenes. mdpi.com Halogenation of the double bond can also be achieved to produce dihaloethyl derivatives.

Polymerization: The vinyl group allows this compound to act as a monomer in polymerization reactions. Similar to styrene (B11656), it can undergo polymerization to form polyvinyl-2,3-dihydrobenzofuran. The resulting polymer would have a backbone of repeating dihydrobenzofuran units, which could exhibit unique material properties. The synthesis of graft polymers by reacting aromatic compounds with polyvinyl alcohol (PVA) demonstrates a method to create new polymeric materials with tailored physicochemical properties. jcsp.org.pk

Table 2: Potential Modifications of the Vinyl Group of this compound

| Reaction Type | Reagents | Functional Group Transformation | Potential Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Vinyl to Primary Alcohol | 2-(2,3-Dihydrobenzofuran-5-yl)ethanol |

| Ozonolysis | 1. O₃, 2. Zn/H₂O or DMS | Vinyl to Aldehyde | 2,3-Dihydrobenzofuran-5-carbaldehyde |

| Catalytic Hydrogenation | H₂, Pd/C | Vinyl to Ethyl | 5-Ethyl-2,3-dihydrobenzofuran |

| Polymerization | Radical or Cationic Initiator | Vinyl to Polymer | Poly(this compound) |

Introduction of Chalcogenide Moieties (e.g., selenylation)

The incorporation of chalcogens, such as selenium and sulfur, into the 2,3-dihydrobenzofuran framework can lead to compounds with interesting biological activities and synthetic utility. A prominent method for this is the oxyselenocyclization of 2-allylphenols.

This reaction involves the in-situ generation of an electrophilic selenium species from a diselenide, which then induces the cyclization of a 2-allylphenol (B1664045) to form a 2,3-dihydrobenzofuran ring with a selanylmethyl group at the C2 position. researchgate.net Various methods have been developed to achieve this transformation under mild and sustainable conditions.

Visible Light-Mediated Synthesis: A sustainable approach utilizes visible light (blue LEDs) with a simple I₂/SnCl₂ promoter system to facilitate the oxyselenocyclization of 2-allylphenols with diaryl dichalcogenides. mdpi.comdntb.gov.uascilit.com This method tolerates a variety of functional groups and provides good to excellent yields of the desired 2,3-chalcogenil-dihydrobenzofurans. mdpi.com

Oxone® as an Oxidant: Another versatile protocol employs Oxone® to react with various di(hetero)aryl or alkyl diselenides to form the electrophilic selenium species in situ. researchgate.netresearchgate.net This method has been used to produce a range of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.netresearchgate.net

While these methods are typically applied to 2-allylphenols to construct the dihydrobenzofuran ring, the principles can be adapted for the functionalization of pre-existing dihydrobenzofuran structures or used in a synthetic route where the chalcogen is introduced prior to the formation of the vinyl group at the C5 position.

Table 3: Synthesis of Chalcogen-Containing 2,3-Dihydrobenzofurans via Oxyselenocyclization

| Method | Reagents | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Visible Light-Mediated | 2-Allylphenol, Diaryl Dichalcogenide, I₂/SnCl₂, Blue LEDs | Sustainable, Mild Conditions | 2,3-Chalcogenil-dihydrobenzofuran | mdpi.comdntb.gov.uascilit.com |

| Oxone®-Mediated | 2-Allylphenol, Diorganyl Diselenide, Oxone® | Versatile, Safe Protocol | 2-[(Organoselanyl)methyl]-2,3-dihydrobenzofuran | researchgate.netresearchgate.net |

| Ionic Liquid-Mediated | Unsaturated Alcohol, Phenylselenyl Chloride, Ionic Liquid | Mild, Instantaneous Reaction | Oxyselenocyclized Products | dntb.gov.ua |

Derivatization for Advanced Spectroscopic Characterization

For the unambiguous identification and quantification of this compound and its metabolites or derivatives, especially in complex matrices, derivatization is often employed to enhance their properties for spectroscopic analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Derivatization of the Phenolic Moiety (if present): If the dihydrobenzofuran ring is opened or if a phenolic analogue is being studied, the hydroxyl group can be derivatized. Silylation is a common technique, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to produce t-butyldimethylsilyl ethers. researchgate.net These derivatives are volatile and exhibit characteristic mass spectra, making them suitable for GC-MS analysis. researchgate.netmdpi.com Acylation with reagents like perfluorooctanoyl chloride can also be used to create derivatives with strong molecular ions in mass spectrometry. nih.gov

Derivatization of the Vinyl Group: The vinyl group can be converted to a diol through oxidation. These diols can then be derivatized to improve their detection by LC-MS. For example, derivatization of vicinal diols with 2-bromopyridine-5-boronic acid (BPBA) forms boronic esters that can be readily ionized and detected with high sensitivity in LC/ESI-MS. nih.govnih.gov

Charge-Tagging Derivatization: For mass spectrometric analysis, especially in complex mixtures like petroleum products, charge-tagged derivatization can be highly effective. uvic.ca A charged tag can be selectively attached to a functional group, such as a phenol (B47542), which greatly enhances the ionization efficiency and simplifies the resulting mass spectrum. uvic.ca This approach could be adapted for the analysis of derivatives of this compound.

Table 4: Derivatization Strategies for Spectroscopic Analysis

| Analytical Technique | Analyte Functional Group | Derivatizing Reagent | Derivative Type | Reference |

|---|---|---|---|---|

| GC-MS | Phenol (hydroxyl) | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | t-Butyldimethylsilyl ether | researchgate.netmdpi.com |

| GC-MS | Phenol (hydroxyl) | Perfluorooctanoyl chloride | Perfluorooctanoyl ester | nih.gov |

| LC/ESI-MS | Diol (from vinyl group) | 2-Bromopyridine-5-boronic acid (BPBA) | Boronic ester | nih.govnih.gov |

| ESI-MS | Phenol (hydroxyl) | Imidazolium-based charged tag | Charged ether | uvic.ca |

Advanced Characterization Techniques and Analytical Methodologies for 5 Vinyl 2,3 Dihydrobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Vinyl-2,3-dihydrobenzofuran and its derivatives. It provides granular information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons in this compound. The spectrum exhibits characteristic signals for the vinyl, aromatic, and dihydrofuran ring protons. For instance, in a derivative like 4-(1-(p-tolyl)vinyl)-5-methyl-2,3-dihydrobenzofuran, the vinyl protons appear as distinct doublets, while the protons of the dihydrofuran ring show characteristic triplets. rsc.org The coupling constants (J values) between adjacent protons provide valuable information about their spatial relationships, aiding in the assignment of cis/trans isomers in substituted dihydrobenzofurans. researchgate.net

Table 1: ¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 4-(1-(p-tolyl)vinyl)-5-methyl-2,3-dihydrobenzofuran rsc.org | Ar-H | 7.17 | d | 8.0 |

| Ar-H | 7.08 | d | 8.0 | |

| Ar-H | 6.96 | d | 8.0 | |

| Ar-H | 6.67 | d | 8.0 | |

| =CH | 5.84 | d | 1.2 | |

| =CH | 5.11 | d | 1.2 | |

| -OCH₂- | 4.8 | t | 8.8 | |

| -CH₂- | 2.94 | t | 8.8 | |

| Ar-CH₃ | 2.33 | s | ||

| Ar-CH₃ | 2.06 | s | ||

| 4-(1-(2-chlorophenyl)vinyl)-5-methyl-2,3-dihydrobenzofuran rsc.org | Ar-H | 7.38-7.35 | m | |

| Ar-H | 7.20-7.18 | m | ||

| Ar-H | 6.93 | d | 8.0 | |

| Ar-H | 6.64 | d | 8.0 | |

| =CH | 5.80 | d | 1.2 | |

| =CH | 5.50 | d | 1.2 | |

| -OCH₂- | 4.47 | t | 8.8 | |

| -CH₂- | 2.94 | t | 8.8 | |

| Ar-CH₃ | 2.13 | s |

This table is interactive. Click on the headers to sort the data.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound and its derivatives gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state (sp³, sp², sp). For example, the ¹³C NMR spectrum of 4-(1-(p-tolyl)vinyl)-5-methyl-2,3-dihydrobenzofuran shows characteristic peaks for the quaternary aromatic carbons, the vinyl carbons, and the carbons of the dihydrofuran ring. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-(1-(p-tolyl)vinyl)-5-methyl-2,3-dihydrobenzofuran rsc.org | C (aromatic) | 157.7, 146.2, 138.6, 137.6, 136.3, 129.2, 129.1, 127.8, 126.3, 125.9, 107.8 |

| C (vinyl) | 113.5 | |

| C (dihydrofuran) | 71.2, 29.4 | |

| C (methyl) | 21.1, 18.9 | |

| 4-(1-(2-chlorophenyl)vinyl)-5-methyl-2,3-dihydrobenzofuran rsc.org | C (aromatic) | 157.9, 144.3, 139.8, 138.4, 132.4, 130.9, 130.3, 129.7, 128.4, 127.7, 126.6, 126.2, 108.1 |

| C (vinyl) | 121.8 | |

| C (dihydrofuran) | 71.2, 29.9 | |

| C (methyl) | 19.6 |

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex derivatives.

COSY experiments reveal proton-proton coupling networks, helping to establish the connectivity of protons within a spin system. researchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. nih.govnih.gov The phase of the HSQC peaks can also distinguish between CH/CH₃ and CH₂ groups. github.io

These techniques are invaluable for confirming the proposed structure of novel this compound derivatives. nih.govipb.pt

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. rsc.orgcambridge.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, in the mass spectral analysis of darifenacin (B195073) impurities, a common base peak at m/z 146 was attributed to the 2,3-dihydrobenzofuran (B1216630) vinyl ion, providing evidence for this structural motif. rasayanjournal.co.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound derivatives shows characteristic absorption bands corresponding to specific bond vibrations. For example, the spectrum of 4-(1-(p-tolyl)vinyl)-5-methyl-2,3-dihydrobenzofuran displays peaks for C-H stretching of the aromatic and vinyl groups, C=C stretching of the vinyl and aromatic rings, and C-O stretching of the ether linkage in the dihydrofuran ring. rsc.org The presence of these characteristic bands provides confirmatory evidence for the compound's structure. cambridge.org

Table 3: Key IR Absorption Bands for a this compound Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 4-(1-(p-tolyl)vinyl)-5-methyl-2,3-dihydrobenzofuran rsc.org | C-H stretch (aromatic) | 3386 |

| C-H stretch (aliphatic) | 2952 | |

| C=C stretch (aromatic) | 1593, 1511 | |

| C-O stretch (ether) | 1232 | |

| C=C bend (vinyl) | 908 |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For derivatives of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed to assess purity and, in the case of chiral compounds, to determine the enantiomeric ratio. acs.orgresearchgate.net The method typically utilizes a C18 stationary phase and a mobile phase consisting of a mixture of water, acetonitrile, and/or methanol (B129727). ejgm.co.uk By comparing the retention time of a sample to that of a known reference standard, the identity of the compound can be confirmed. synzeal.com The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. ejgm.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds, including derivatives of this compound. researchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. researchgate.net In the context of 2,3-dihydrobenzofuran derivatives, GC-MS is frequently employed to analyze complex mixtures, verify the purity of synthesized compounds, and elucidate the structures of new derivatives. cambridge.orgmdpi.com

The process begins with the injection of a sample into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analytes through a capillary column. mdpi.com The separation of compounds is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. Derivatives of this compound, which have varying functional groups, will exhibit different retention times, allowing for their effective separation. For instance, the introduction of polar groups like acetyl or hydroxyl functions can significantly alter the retention time compared to the parent compound. tandfonline.com

Following separation in the GC column, the individual compounds enter the mass spectrometer. Here, they are typically ionized by electron impact (EI), causing the molecules to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a molecular fingerprint, enabling the unambiguous identification of the compound by comparing the fragmentation pattern to spectral libraries or by interpreting the fragmentation data. researchgate.net This technique has been successfully used to characterize a variety of 2,3-dihydrobenzofuran derivatives, confirming their molecular structure through the determination of the molecular ion peak and key fragment ions. cambridge.orgtandfonline.com

The table below illustrates the type of data obtained from a GC-MS analysis for various hypothetical derivatives of 2,3-dihydrobenzofuran, based on findings for related structures.

| Compound | Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| 2,3-Dihydrobenzofuran | 8.5 | 120 | 119, 91, 65 |

| This compound | 10.2 | 146 | 145, 131, 115, 91 |

| 5-Acetyl-2,3-dihydrobenzofuran | 11.8 | 162 | 147, 119, 91 |

| 5-Methoxy-2,3-dihydrobenzofuran | 10.9 | 150 | 135, 122, 107 |

| 7-Acetyl-4,6-dimethoxy-2,3-dihydrobenzofuran | 14.5 | 236 | 221, 193, 165 |

Note: The data in this table is representative and intended for illustrative purposes.

Scanning Tunneling Microscopy (STM) for Surface Interactions

Scanning Tunneling Microscopy (STM) is a sophisticated surface science technique that allows for the imaging of conductive and semiconductive surfaces with atomic resolution. wikipedia.orgoxinst.com It operates based on the quantum mechanical phenomenon of electron tunneling. wikipedia.org A sharp, conductive tip is brought into close proximity (a few angstroms) of the sample surface, and a bias voltage is applied between them. This results in a tunneling current of electrons across the vacuum gap, the magnitude of which is exponentially dependent on the tip-sample distance. oxinst.com By scanning the tip across the surface and maintaining either a constant current (by adjusting the tip's height) or a constant height (and measuring current variations), a detailed topographical and electronic map of the surface can be generated. oxinst.com

The application of STM to study this compound provides crucial insights into its adsorption behavior and interactions at the single-molecule level. Research has been conducted on the interaction of this compound with silicon surfaces, specifically the Si(100) surface, under ultra-high vacuum (UHV) conditions. dtic.mil Such studies are fundamental to understanding how these molecules arrange and bind to substrates, which is critical for the development of molecular electronic devices and functional surfaces.

In these experiments, the this compound molecule is deposited onto a clean Si(100) surface. The STM is then used to visualize how individual molecules are adsorbed onto the silicon dimers that form the reconstructed surface. dtic.mil The high resolution of STM allows researchers to determine the preferred binding sites and the orientation of the molecule on the surface. The vinyl group of the molecule is a key functional moiety that can participate in cycloaddition reactions with the silicon dimers, leading to a covalent attachment to the surface. STM can directly image the products of these surface reactions and characterize the resulting molecular structures. dtic.mil

The table below summarizes typical parameters and findings from an STM study of this compound on a Si(100) surface.

| Parameter | Description / Value | Significance |

| Substrate | Si(100) | A well-characterized semiconductor surface used in electronics. dtic.milaps.org |

| Microscopy Mode | Ultra-High Vacuum (UHV) STM | Prevents contamination and allows for stable imaging at the atomic scale. dtic.milmpg.de |

| Bias Voltage | Typically -2.0 V to +2.0 V | Affects which electronic states (filled or empty) of the sample are imaged. wikipedia.org |

| Tunneling Current | 50-200 pA | Determines the tip-sample distance and image resolution. wikipedia.org |

| Observed Interaction | Covalent bonding | The vinyl group reacts with the Si(100) surface, indicating a strong molecule-surface interaction. dtic.mil |

| Adsorption Geometry | Defined orientation | Molecules often show a preferred orientation relative to the silicon dimer rows. dtic.mil |

These STM studies are essential for bottom-up nanotechnology approaches, where molecules are used as building blocks for complex functional structures on surfaces. mpg.de The ability to visualize and understand the interaction of this compound with a surface like silicon opens possibilities for its use in creating ordered molecular arrays with specific electronic properties. dtic.mil

Polymerization Research Involving 2,3 Dihydrobenzofuran Scaffolds

Cationic Polymerization of Benzofuran (B130515) and Formation of 2,3-Dihydrobenzofuran (B1216630) Units

Benzofuran (BzF), an unsymmetrical cyclic olefin, readily undergoes cationic polymerization to produce polybenzofuran (PBF). nih.govresearchgate.net The resulting polymer features 2,3-dihydrobenzofuran as the repeating structural unit in its backbone. This process has garnered attention for its potential to create transparent thermoplastics with high glass-transition temperatures (Tg). acs.orgresearchgate.net Historically, the synthesis of optically active polymers from BzF was first reported in the 1960s using aluminum-based catalysts, though the polymer's structure and molecular weight control were not fully elucidated at the time. nih.govacs.org

Modern research has advanced this field significantly, achieving dual control over both the molecular weight and the optical activity of polybenzofuran. nih.gov This is accomplished through asymmetric living cationic polymerization techniques, which employ chiral catalysts and reversible chain-transfer agents. nih.govnih.gov

The cationic polymerization of benzofuran proceeds with a high degree of control over the polymer's microstructure.

Regioselectivity : The propagation of the polymer chain occurs predominantly via a 2,1-addition mechanism. acs.orgacs.org This means the cationic center of the growing polymer chain adds to the C2 position of the incoming benzofuran monomer. This pathway is favored because it generates a more stable oxocarbenium cation (a vinyl ether-type cation) as the propagating species, in contrast to the less stable styryl-type cation that would result from a 1,2-addition. acs.org

Stereospecificity : The polymerization exhibits high trans-threo selectivity . nih.gov Analysis using 13C NMR spectroscopy of the resulting polymers shows a high preponderance of trans-threo enchainment over cis-erythro enchainment, with ratios as high as 95:5 being reported. nih.govacs.org This high degree of stereocontrol, combined with enantioselectivity when using chiral catalysts, leads to the formation of a threo-diisotactic polymer structure. acs.orgacs.org This triple selectivity (regio-, stereo-, and enantioselectivity) is the origin of the optical activity observed in these polymers. acs.org

There are four potential tactic stereostructures for poly(BzF): threo-diisotactic, threo-disyndiotactic, erythro-diisotactic, and erythro-disyndiotactic. researchgate.net Of these, only the threo-diisotactic and erythro-diisotactic structures, which consist of enantiomeric trans-threo and cis-erythro sequences respectively, can be optically active. researchgate.net

A significant challenge in early studies of benzofuran polymerization was the lack of molecular weight control. researchgate.netacs.orgnih.gov However, recent advancements have established methods for asymmetric moderately living cationic polymerization, enabling precise control over the polymer chain length. nih.govacs.org

The key to this control is the use of a reversible chain-transfer process. Thioethers, such as a thiophenol adduct of p-methoxystyrene, have proven to be effective reversible chain-transfer agents (CTAs) for this system. nih.govresearchgate.net In the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) and a chiral additive, a reversible chain transfer occurs between the growing cationic polymer chain and the dormant C–S terminal of the CTA. nih.govacs.org

This process allows for a controlled, or "living," polymerization where the number-average molecular weight (Mn) of the polybenzofuran increases linearly with monomer conversion. acs.org Furthermore, the molecular weight can be predetermined by adjusting the initial feed ratio of the monomer to the chain-transfer agent ([BzF]0/[CTA]0), achieving molecular weights up to 30,000 g/mol or more while maintaining relatively narrow molecular weight distributions (MWDs). acs.org

Table 1: Effect of Chiral Additives on Asymmetric Cationic Polymerization of Benzofuran

This table shows the results of using various N-substituted β-amino acid derivatives as chiral additives with AlCl₃ catalyst in toluene (B28343) at -78 °C. The data highlights how the bulkiness of the substituent on the amino acid influences the enantioselectivity of the polymerization, as indicated by the specific optical rotation.

| Entry | Chiral Additive | Substituent | Yield (%) | Mn ( g/mol ) | MWD (Mw/Mn) | Specific Rotation [α]D (deg) |

| 1 | (S)-β-Phenylalanine | H | 99 | 17,900 | 1.62 | +19.6 |

| 2 | (S)-N-Acetyl-β-phenylalanine | Acetyl | 99 | 24,100 | 1.55 | +58.2 |

| 3 | (S)-N-(t-Boc)-β-phenylalanine | t-Boc | >99 | 23,000 | 1.48 | +77.3 |

| 4 | (S)-N-Pivaloyl-β-phenylalanine | Pivaloyl | >99 | 22,500 | 1.52 | +93.4 |

Data sourced from a study on asymmetric cationic polymerization. acs.org The results indicate that bulkier N-substituents, like the pivaloyl group, lead to higher specific optical rotation, suggesting improved enantioselectivity during propagation.

A novel and concise "Monomer-Polymer-Monomer" (MPM) organic synthesis strategy has been developed to achieve functionalization of the benzofuran benzene (B151609) ring, a transformation that is otherwise challenging. dp.techresearchgate.net This method cleverly uses the polymer as a soluble, stable intermediate to direct a chemical modification. researchgate.netx-mol.com

The MPM strategy consists of three main steps:

Monomer to Polymer : Benzofuran is polymerized via cationic polymerization to form a soluble, linear polybenzofuran (PBF). researchgate.net The repeating unit in this polymer is 2,3-dihydrobenzofuran. dp.techresearchgate.net

Polymer Functionalization : The PBF is subjected to an electrophilic aromatic substitution (SEAr) reaction in solution. Because of the electronic properties of the 2,3-dihydrobenzofuran unit, the substitution reaction occurs with excellent regiochemical selectivity, installing the electrophile at the C5 position (para to the ether oxygen). researchgate.netx-mol.com

Polymer to Monomer : The functionalized polymer (E-PBF) is then subjected to thermal depolymerization under a nitrogen atmosphere. researchgate.net This process breaks down the polymer backbone, regenerating the monomer, but now as a 5-substituted benzofuran derivative. dp.techresearchgate.net

This strategy provides an innovative route to creating functionalized benzofuran monomers that can serve as building blocks for other materials. researchgate.net

The choice of solvent has a profound impact on the kinetics, mechanism, and outcome of the cationic polymerization of benzofuran. nih.govacs.org

Polarity : Polymerization is generally faster in more polar solvents. For instance, the reaction proceeds more quickly in dichloromethane (B109758) (CH₂Cl₂) than in the less polar toluene due to the better stabilization of the dissociated cationic propagating species. nih.govacs.org

Control and Side Reactions : While faster, polymerization in highly polar solvents like CH₂Cl₂ can be less controlled. The more dissociated cationic species are more reactive and can lead to undesirable side reactions, such as Friedel–Crafts reactions between polymer chains. nih.gov This can cause the molecular weight to deviate from theoretical values and broaden the molecular weight distribution. nih.govacs.org

Stereocontrol : The solvent is crucial for achieving high stereocontrol in asymmetric polymerization. In studies using chiral catalysts, polymerization in toluene at -78 °C yielded polymers with high optical activity. In contrast, the same reaction carried out in CH₂Cl₂ resulted in a near-complete loss of optical activity. nih.govacs.org This indicates that toluene is a more suitable solvent for attaining dual control over both molecular weight and stereochemistry. acs.org

Separately, in the context of converting furan (B31954) into benzofuran using acid catalysts, the solvent plays a role in suppressing the unwanted polymerization of furan itself. rsc.org Using methanol (B129727) as a solvent, for example, stabilizes reactive aldehyde intermediates, preventing them from participating in polymerization reactions and thereby enhancing the yield of benzofuran. rsc.org

Table 2: Comparison of Solvent Effects in Asymmetric Cationic Polymerization of Benzofuran

| Parameter | Toluene | Dichloromethane (CH₂Cl₂) |

| Polymerization Rate | Slower | Faster |

| Molecular Weight Control | Good; linear increase with conversion | Poor; deviation from theoretical values at high conversion |

| Side Reactions | Minimal | Friedel-Crafts inter-chain reactions observed |

| Optical Activity (Asymmetric Polym.) | High (-77.3) | Lost (+1.0) |

| Regioselectivity (Model Reaction) | Predominantly 2,1-addition (79/21) | Predominantly 1,2-addition (14/86) |

Data compiled from studies on asymmetric living cationic polymerization. nih.govacs.org These results demonstrate that toluene is the superior solvent for achieving a well-controlled polymerization with high stereospecificity.

Radical Polymerization of Vinyl Monomers (General Context for Vinyl Group Reactivity)

The vinyl group (-CH=CH₂) present in a monomer like 5-vinyl-2,3-dihydrobenzofuran is highly susceptible to radical polymerization. This is one of the most versatile and widely used polymerization methods, applicable to a vast range of monomers containing carbon-carbon double bonds. specialchem.comwikipedia.org The process generally involves three key stages:

Initiation : This first step involves the creation of a highly reactive radical species from an initiator molecule (e.g., a peroxide or an azo compound). This initiator radical then adds across the double bond of a vinyl monomer, transferring the radical center to the monomer and creating an active center from which the polymer chain will grow. wikipedia.org

Propagation : This is the chain growth step, where the newly formed monomer radical successively adds to other monomer units. wikipedia.org This process repeats rapidly, building the long polymer chain. The reactivity of different vinyl monomers in radical polymerization can vary, influenced by factors such as the stability of the radical formed after addition. researchgate.netsnu.ac.kr

Termination : The growth of a polymer chain ceases through a termination step, where two active radical chain ends react with each other to form a stable, non-radical polymer chain. wikipedia.org This can occur through combination (two chains coupling together) or disproportionation. Termination can also occur by reaction with an inhibitor or an impurity. wikipedia.org

The reactivity of the vinyl group in radical polymerization allows for the creation of a wide variety of polymers, from rigid plastics to flexible elastomers, and it is a key process for copolymerization with other monomer families. specialchem.com

Applications in Advanced Materials and Nanoscience

Control of Molecular Motion on Surfaces (e.g., Si(100)-2x1)

Research has utilized 5-Vinyl-2,3-dihydrobenzofuran to demonstrate precise control over the movement of individual molecules on a silicon surface. aip.org Specifically, studies on the Si(100)-2x1 surface, a common platform for molecular electronics research, have shown the compound's remarkable stability. aip.orgaip.org

In comparative studies, molecules like 4-methoxystyrene (B147599) were observed to exhibit lateral translation on the Si(100)-2x1 surface when imaged with ultrahigh vacuum (UHV) scanning tunneling microscopy (STM). aip.orgresearchgate.net This movement, occurring on a timescale of 0.1–1 seconds, involves the breaking and reforming of bonds with the silicon substrate. aip.org In stark contrast, this compound, under identical experimental conditions, shows a definitive suppression of this molecular motion. aip.orgaip.org This stability is attributed to its rigid structure, which prevents the types of conformational changes that facilitate movement across the surface. researchgate.net The ability to anchor a molecule and prevent its diffusion is a critical step in building stable and reliable nanoscale structures. aip.org

Design and Engineering of Nanoelectronic Components

The findings from the surface motion studies of this compound have direct implications for the design and engineering of nanoelectronic components. aip.orgresearchgate.net The prospect of using individual molecules as functional units in electronic devices, such as switches or memory elements, has gained significant traction. aip.org A primary challenge in this field is maintaining the structural integrity and precise positioning of these molecular components. researchgate.net

The demonstration that molecular motion can be suppressed by modifying the internal rotational freedom of a molecule, as seen with this compound, offers a powerful design principle. aip.orgpsu.edu By synthesizing molecules with tailored rigidity, scientists can create components that remain fixed on a silicon substrate, a crucial feature for compatibility with conventional microelectronics. aip.org This control over adsorbate stability is a foundational requirement for the future fabrication of atomic-scale electronic devices where molecules could perform functions like rectification, amplification, and storage. researchgate.net

Tailoring Intramolecular Rotational Degrees of Freedom for Specific Surface Behavior

The core of this compound's utility in nanoscience lies in its role in studies aimed at tailoring intramolecular rotational degrees of freedom. aip.org This molecule was specifically synthesized as an analog to 4-methoxystyrene to test the hypothesis that the rotational freedom of the methoxy (B1213986) group in the latter was responsible for its observed lateral motion on silicon surfaces. aip.orgresearchgate.net

In 4-methoxystyrene, the methoxy group can rotate freely. It was proposed that this internal motion could couple with the molecule-surface system to lower the energy barrier for diffusion. aip.org To eliminate this possibility, this compound was created, where the methoxy group is covalently linked back to the aromatic ring, thereby removing its rotational freedom. aip.orgdtic.mil

UHV STM imaging confirmed that, without this degree of freedom, the molecule remained stationary. aip.org This provided direct evidence that the intentional elimination of intramolecular rotational degrees of freedom is an effective strategy for minimizing the motion of adsorbed organic molecules. aip.orgnih.gov This principle allows for the rational design of molecules with predictable and controllable behavior on surfaces, a key advancement for the bottom-up fabrication of functional nanostructures. aip.org

Interactive Data Table: Molecular Motion on Si(100)-2x1

| Compound | Intramolecular Feature | Observed Surface Behavior (UHV STM) | Implication |

| 4-Methoxystyrene | Rotational freedom of the methoxy group | Lateral translations on a 0.1–1 s timescale aip.orgaip.org | Rotational freedom enables surface motion aip.org |

| This compound | Methoxy group covalently linked to the aromatic ring (inhibited rotation) aip.org | Suppression of molecular motion aip.orgresearchgate.net | Eliminating rotational freedom enhances stability aip.org |

| Styrene (B11656) | No methoxy group | No lateral translations observed aip.orgresearchgate.net | Confirms the role of the methoxy group in the motion of 4-methoxystyrene aip.org |

Biological and Pharmacological Research of the 2,3 Dihydrobenzofuran Scaffold

Role as Key Pharmacophores in Bioactive Molecules

The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility has established it as a key pharmacophore—the essential part of a molecule responsible for its biological activity. nih.govresearchgate.net

This scaffold is a fundamental component in numerous biologically potent compounds, including alkaloids, neolignans, and isoflavonoids, which are often isolated from plants and fungi. mdpi.com The inherent stability and versatile nature of the 2,3-dihydrobenzofuran ring system allow for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening. researchgate.netnih.gov Natural products containing this core structure are known to exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and anti-HIV properties. rsc.orgmdpi.comresearchgate.net The widespread occurrence of this scaffold in medicinally active compounds underscores its importance in the design of new therapeutic agents. materialsciencejournal.orgresearchgate.net

Mechanisms of Biological Action

A significant mechanism through which certain 2,3-dihydrobenzofuran derivatives exert their biological effects, particularly their anticancer activity, is by inhibiting tubulin polymerization. acs.orgnih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle, playing an essential role in cell division, motility, and shape maintenance. nih.gov

Compounds that disrupt microtubule dynamics are potent antimitotic agents. Dihydrobenzofuran lignans (B1203133), a class of molecules featuring the 2,3-dihydrobenzofuran scaffold, have been identified as inhibitors of tubulin polymerization. acs.org These compounds can interact with tubulin, the protein subunit of microtubules, often binding at or near the colchicine (B1669291) binding site. acs.orgnih.gov This interaction prevents the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. The cell cycle is arrested, typically in the G2/M phase, which ultimately leads to apoptosis (programmed cell death) in cancer cells. nih.gov The effectiveness of these compounds is often influenced by the specific substituents on the dihydrobenzofuran skeleton. acs.orgnih.gov

Specific Biological Activities and Therapeutic Potential (Research Context)

The 2,3-dihydrobenzofuran scaffold is a core feature of many compounds investigated for their antitumor and anticancer potential. rsc.orgresearchgate.net Research has demonstrated that derivatives of this scaffold exhibit cytotoxic activity against a wide range of human cancer cell lines. researchgate.netresearchgate.net

For instance, a series of dihydrobenzofuran lignans were evaluated against a panel of 60 human tumor cell lines, with leukemia and breast cancer cell lines showing particular sensitivity. acs.org One notable compound, methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate, demonstrated a 50% growth inhibition (GI50) value of 0.3 μM on average, and a GI50 of less than 10 nM against certain breast cancer cell lines. acs.org In another study, 2,3-dihydrobenzofuran isolated from a callus culture of Ageratina pichinchensis showed significant cytotoxic effect against the HeLa cervical cancer cell line with a 50% inhibitory concentration (IC50) of 23.86 µg/mL. researchgate.netdntb.gov.ua

Furthermore, synthetic derivatives have been designed to enhance this anticancer potential. Fluorinated dihydrobenzofuran derivatives have shown promising anti-inflammatory and anticancer effects, inhibiting the proliferation of human colorectal adenocarcinoma (HCT116) cells by approximately 70% and inducing DNA fragmentation. nih.gov The specific substitutions on the benzofuran (B130515) ring, such as the presence of hydroxyl, carboxyl, or halogen groups, have been shown to enhance biological effects. nih.govnih.gov

Table 1: Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound | Description | Cell Line(s) | Activity (IC50/GI50) | Source(s) |

|---|---|---|---|---|

| Compound 1 | Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | Oral Cancer Cells | 48.52 ± 0.95 µM | nih.gov |

| Compound 2b | Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate | Breast Cancer Cells | <10 nM | acs.org |

| 2,3-Dihydrobenzofuran | Isolated from Ageratina pichinchensis | HeLa (Cervical Cancer) | 23.86 ± 2.5 µg/mL | researchgate.netdntb.gov.ua |

| Fluorinated Derivatives | Dihydrobenzofurans with difluorine, bromine, and ester/acid groups | HCT116 (Colorectal) | ~70% proliferation inhibition | nih.gov |

The 2,3-dihydrobenzofuran framework is also present in molecules exhibiting antimalarial activity. rsc.orgmdpi.com Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue, and the development of new therapeutic agents is crucial. Research into compounds containing this scaffold has shown promise. For example, certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been screened for activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov These studies indicate that the dihydrobenzofuran scaffold can serve as a template for designing novel antimalarial drugs. nih.govajol.info

The 2,3-dihydrobenzofuran scaffold is a structural motif found in compounds with demonstrated anti-HIV activity. rsc.orgmdpi.com The fight against Acquired Immunodeficiency Syndrome (AIDS), caused by the Human Immunodeficiency Virus (HIV), has been bolstered by the discovery of diverse antiviral agents. Natural products containing the dihydrobenzofuran core, such as (+)-Lithospermic acid, have been identified as possessing anti-HIV properties. rsc.orgresearchgate.net Synthetic derivatives have also been a focus of research. For example, various synthetic pterocarpans and other ether-linked derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their ability to protect cells from the cytotoxic effects of HIV-1. researchgate.netptfarm.pl These findings highlight the potential of the 2,3-dihydrobenzofuran structure as a pharmacophore for the development of new anti-retroviral therapies. researchgate.netscielo.org.za

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 5-Vinyl-2,3-dihydrobenzofuran |

| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone |

| (+)-Lithospermic acid |

| 2,3-Dihydrobenzofuran |

| Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan |

Anti-inflammatory Activity

Research into the anti-inflammatory properties of the 2,3-dihydrobenzofuran core has shown that various substitutions on the ring system can significantly influence activity. For instance, a series of 2,3-dihydrobenzofuran-5-acetic acids were synthesized and evaluated as potential anti-inflammatory agents. nih.gov In these studies, the introduction of a methyl group to the acetic acid side chain was found to enhance anti-inflammatory effects. nih.gov Another study on 2,3-dihydrobenzofuran-2-ones, which are analogues of the potent anti-inflammatory mold metabolite wortmannin, revealed that compounds with an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position are powerful anti-inflammatory agents and inhibitors of prostaglandin (B15479496) synthesis. nih.gov Specifically, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than diclofenac (B195802) in several testing models. nih.gov

Furthermore, fluorinated derivatives of 2,3-dihydrobenzofuran have been investigated for their anti-inflammatory effects in macrophages and in vivo models. mdpi.com These studies suggest that the presence and position of substituents are critical determinants of the anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold. nih.govmdpi.com While these findings highlight the anti-inflammatory potential of the scaffold, direct experimental data on the anti-inflammatory activity of this compound is not presently available.

Antibacterial and Antifungal Activity

The 2,3-dihydrobenzofuran nucleus is a constituent of many natural products that exhibit antimicrobial properties. researchgate.netfrontiersin.org For example, some naturally occurring 2,3-dihydrobenzofurans have shown antifungal and antibacterial activities. researchgate.netfrontiersin.org The chemical composition of propolis from various geographical regions has been found to include 2,3-dihydrobenzofuran, and these propolis extracts have demonstrated antifungal properties. nih.gov

Synthetic derivatives have also been a focus of antimicrobial research. However, specific studies detailing the antibacterial and antifungal properties of this compound are scarce. Research on other derivatives, such as those with different substituents on the benzofuran ring, indicates that the nature and position of these substituents are crucial for antimicrobial efficacy. rsc.org

Structure-Activity Relationship (SAR) Studies on 2,3-Dihydrobenzofuran Derivatives

Structure-activity relationship (SAR) studies on 2,3-dihydrobenzofuran derivatives have provided valuable insights into the structural requirements for various biological activities. For instance, in a study of derivatives evaluated for serotonin-3 (5-HT3) receptor antagonistic activity, the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to increase pharmacological activity. nih.gov

In the context of insect antifeedant activity, a study of various 2,3-dihydrobenzofuran derivatives revealed that the introduction of methoxy (B1213986) and acetyl groups increased activity. tandfonline.com Specifically, 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran was identified as a highly active compound. tandfonline.com These studies underscore the importance of the substitution pattern on the biological activity of the 2,3-dihydrobenzofuran core. nih.govmdpi.com However, specific SAR studies detailing the contribution of a 5-vinyl group to the biological activities of 2,3-dihydrobenzofuran are not well-documented.

Enantioselective Biological Activity

The stereochemistry of 2,3-dihydrobenzofuran derivatives can play a critical role in their biological activity. Enantioselective synthesis has become a significant area of research to obtain stereochemically pure compounds for pharmacological evaluation. rochester.edunih.govnih.gov For example, in studies of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as 5-HT3 receptor antagonists, the stereoisomers of dimethyl-, monomethyl-, and dihydrobenzofuran derivatives were prepared to evaluate the stereoselectivity of their binding affinities. nih.gov The results indicated that the (2S)-methyl group contributed to the enhancement of pharmacological activity. nih.gov

Various catalytic methods have been developed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, highlighting the importance of obtaining specific enantiomers for biological testing. rochester.edunih.govnih.govmetu.edu.tr While these studies establish the principle of enantioselective activity within the 2,3-dihydrobenzofuran class, there is no specific information available regarding the enantioselective biological activity of this compound.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize environmentally benign processes. For derivatives like 5-Vinyl-2,3-dihydrobenzofuran, research is increasingly focused on developing synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. researchgate.netfrontiersin.org

Recent advancements have highlighted several promising green approaches for constructing the 2,3-dihydrobenzofuran (B1216630) core. mdpi.com One such trend is the use of visible-light-mediated synthesis, which offers a sustainable alternative to traditional methods that often require harsh conditions. researchgate.netmdpi.com For instance, the oxyselenocyclization of 2-allylphenols can be achieved under mild conditions using blue LED irradiation, demonstrating a versatile and eco-friendly pathway. researchgate.netmdpi.com Similarly, methodologies are being developed that utilize water as a solvent and employ catalyst-free conditions, significantly enhancing the environmental profile of the synthesis. frontiersin.orgnih.gov The application of an I2/DMSO catalytic system, which is metal-free, for the synthesis of chalcogenyl-2,3-dihydrobenzofurans also represents a step towards greener chemistry. nih.gov These sustainable strategies are pivotal for the future industrial-scale production of complex dihydrobenzofurans. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of synthetic reactions for producing this compound are heavily dependent on the catalytic systems employed. The field is witnessing a surge in the exploration of novel catalysts to improve yields, reduce reaction times, and control the formation of specific isomers. Transition metal catalysis remains a cornerstone, with a wide array of metals being investigated for their efficacy in constructing the dihydrobenzofuran nucleus. nih.govrsc.orgfrontiersin.orgresearchgate.net

Catalysts based on palladium, rhodium, nickel, copper, and iridium have been successfully used to forge the dihydrobenzofuran scaffold through various mechanisms, including C-H activation and annulation reactions. nih.govrsc.orgresearchgate.net For example, rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with allenes and palladium-catalyzed intramolecular coupling have proven to be effective methods. nih.govrsc.org Beyond traditional transition metals, photocatalysis using ruthenium complexes and biocatalysis with engineered enzymes like myoglobin (B1173299) are emerging as powerful tools. nih.govrochester.edu These biocatalysts, in particular, offer the potential for highly stereoselective transformations under mild conditions, which is a significant advantage for producing complex and biologically active molecules. rochester.edunih.gov

| Catalyst Type | Examples | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal Catalysts | Pd(OAc)₂, [Cp*RhCl₂]₂, Ni(acac)₂, Cu(OTf)₂, Ir-complexes | C-H Activation, Annulation, Cyclization, Coupling Reactions | High efficiency, high yields, good functional group tolerance. nih.govrsc.orgresearchgate.net | rsc.org |

| Photocatalysts | Ru(bpy)₃Cl₂·6H₂O | Multicomponent Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | nih.gov |

| Biocatalysts | Engineered Myoglobin (Mb) Variants | Asymmetric Carbene Transfer, Cyclopropanation | High diastereo- and enantioselectivity, operates under mild, aqueous conditions. rochester.edu | rochester.edu |

| Organocatalysts | Chiral Phosphoric Acid (PA), Tetrabutylammonium (B224687) Triflate | Enantioselective [3+2] Annulation, [3+2] Coupling | Metal-free, high stereoselectivity, good yields. frontiersin.orgnih.gov | nih.gov |

Advanced Stereoselective Synthesis of Complex this compound Derivatives

Many biologically active molecules exist as specific stereoisomers, where only one configuration exhibits the desired therapeutic effect. Consequently, the development of advanced stereoselective synthetic methods is a critical area of research for complex molecules like this compound derivatives. The goal is to control the three-dimensional arrangement of atoms with high precision, leading to enantiomerically pure compounds. rsc.orgpsu.edu

Significant progress has been made in the asymmetric synthesis of the 2,3-dihydrobenzofuran scaffold. rsc.org Rhodium-catalyzed intramolecular C-H insertion of aryldiazoacetates and palladium-catalyzed Heck/Tsuji-Trost reactions are prominent examples that provide chiral dihydrobenzofurans with excellent enantiocontrol. rsc.orgorganic-chemistry.org Biocatalytic strategies, such as the cyclopropanation of benzofurans using engineered myoglobin variants, have achieved exceptional levels of diastereoselectivity and enantioselectivity (>99% de and ee). rochester.edu Furthermore, intramolecular Prins-type cyclization of o-alkynyl phenol (B47542) derivatives has been developed for the stereoselective construction of trans-2,3-disubstituted dihydrobenzofurans. ias.ac.in These advanced methods are crucial for synthesizing specific, complex stereoisomers of this compound, enabling detailed studies of their structure-activity relationships. psu.eduacs.org

Computational Design and Prediction of Novel this compound Analogues with Specific Properties

In modern drug discovery and materials science, computational chemistry plays a vital role in accelerating the design and development of new molecules. For this compound, computational tools can predict the properties of novel analogues before they are synthesized, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used in this area. nih.govresearchgate.net By analyzing a dataset of related dihydrobenzofuran compounds with known activities, QSAR models can be built to predict the biological potency of new, unsynthesized derivatives. nih.govresearchgate.net These models have been successfully applied to predict the antileishmanial activity of 2-phenyl-2,3-dihydrobenzofurans. nih.gov Molecular docking simulations are another powerful tool, used to predict how a ligand binds to the active site of a protein target. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.netnih.gov By combining these computational approaches, researchers can rationally design novel this compound analogues with optimized pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and targeted biological activities. researchgate.net

Discovery of New Biological Targets and Mechanisms of Action for Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimitotic, and psychoactive effects. acs.orgnih.govmdpi.com A key future direction is the identification of novel biological targets for compounds like this compound and the elucidation of their precise mechanisms of action.

For example, certain dihydrobenzofuran lignans (B1203133) have been found to inhibit tubulin polymerization, a mechanism that disrupts cell division and is a target for anticancer drugs. acs.org Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes and as potential anticancer agents by inducing apoptosis in cancer cells. mdpi.com Other analogues have been studied for their interaction with serotonin (B10506) receptors, which is relevant for their potential as hallucinogens or other CNS-active agents. psu.eduacs.orgnih.gov Future research will likely involve screening this compound derivatives against a broad range of biological targets to uncover new therapeutic applications and to understand the molecular interactions that govern their activity. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Vinyl-2,3-dihydrobenzofuran, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or lithiation-electrophilic substitution. For example, lithiation of 2,3-dihydrobenzofuran derivatives using n-BuLi in THF at −78°C, followed by reaction with vinyl electrophiles (e.g., 5-bromo-2-methoxybenzaldehyde), yields functionalized products . Catalysts like AlCl₃ enhance acetyl group introduction in analogous compounds, suggesting similar optimization for vinylation . Key parameters include temperature control (−78°C to room temperature), solvent purity, and stoichiometric ratios of reagents.

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and vinyl group geometry.

- HPLC-MS for purity assessment and molecular weight verification.

- Thermogravimetric analysis (TGA) to determine thermal stability.

- Solubility studies in polar/nonpolar solvents (e.g., water, DMSO, hexane) to guide formulation in biological assays .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Methodological Answer : Follow guidelines for structurally similar dihydrobenzofurans:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Dispose of waste via approved chemical disposal services. Reference Safety Data Sheets (SDS) for halogenated analogues (e.g., 5-Fluoro-2,3-dihydrobenzofuran) for hazard parallels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., halogens, methoxy groups) at positions 5, 6, or 7 via electrophilic substitution or cross-coupling reactions .

- Bioassay Design : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains (e.g., E. coli, S. aureus) using MTT or microdilution assays. Compare IC₅₀/MIC values to establish SAR trends .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound analogues?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (THF vs. DCM), and reaction times.

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .

- Reproducibility Checks : Validate protocols across multiple labs, ensuring consistent reagent sources (e.g., anhydrous THF) and equipment calibration .

Q. How can environmental fate and degradation pathways of this compound be studied?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV-Vis light in aqueous solutions and analyze degradation products via LC-MS.

- Adsorption Experiments : Use microspectroscopic imaging (e.g., AFM, TEM) to study interactions with indoor/outdoor surfaces (e.g., silica, cellulose) .

- Henry’s Law Constant Estimation : Apply headspace gas chromatography to predict volatilization rates in aquatic environments .

Q. What advanced techniques elucidate the mechanism of action of this compound in anticancer assays?

- Methodological Answer :

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells.

- Western Blotting : Quantify expression of apoptosis-related proteins (e.g., Bcl-2, caspase-3).

- Molecular Docking : Simulate binding interactions with target proteins (e.g., tubulin, topoisomerase II) using AutoDock Vina .

Data-Driven Research Considerations

Q. How should researchers address gaps in physicochemical data (e.g., vapor pressure, Koc) for this compound?

- Methodological Answer :

- Experimental Measurements : Use a vapor pressure balance or EPICS methodology for vapor pressure. Determine Koc via batch equilibrium tests with soil samples .

- QSAR Models : Develop predictive models using software like EPI Suite, validated against experimental data from analogues (e.g., 2,3-dihydrobenzofuran-5-boronic acid) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Simulations : Use Gaussian or ORCA for transition state analysis in Diels-Alder or [2+2] cycloaddition reactions.

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten